

GDC-0326: Modulating the Tumor Microenvironment Through Potent and Selective PI3K α Inhibition

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Compound of Interest

Compound Name: GDC-0326

Cat. No.: B607616

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An In-depth Technical Guide for Researchers and Drug Development Professionals

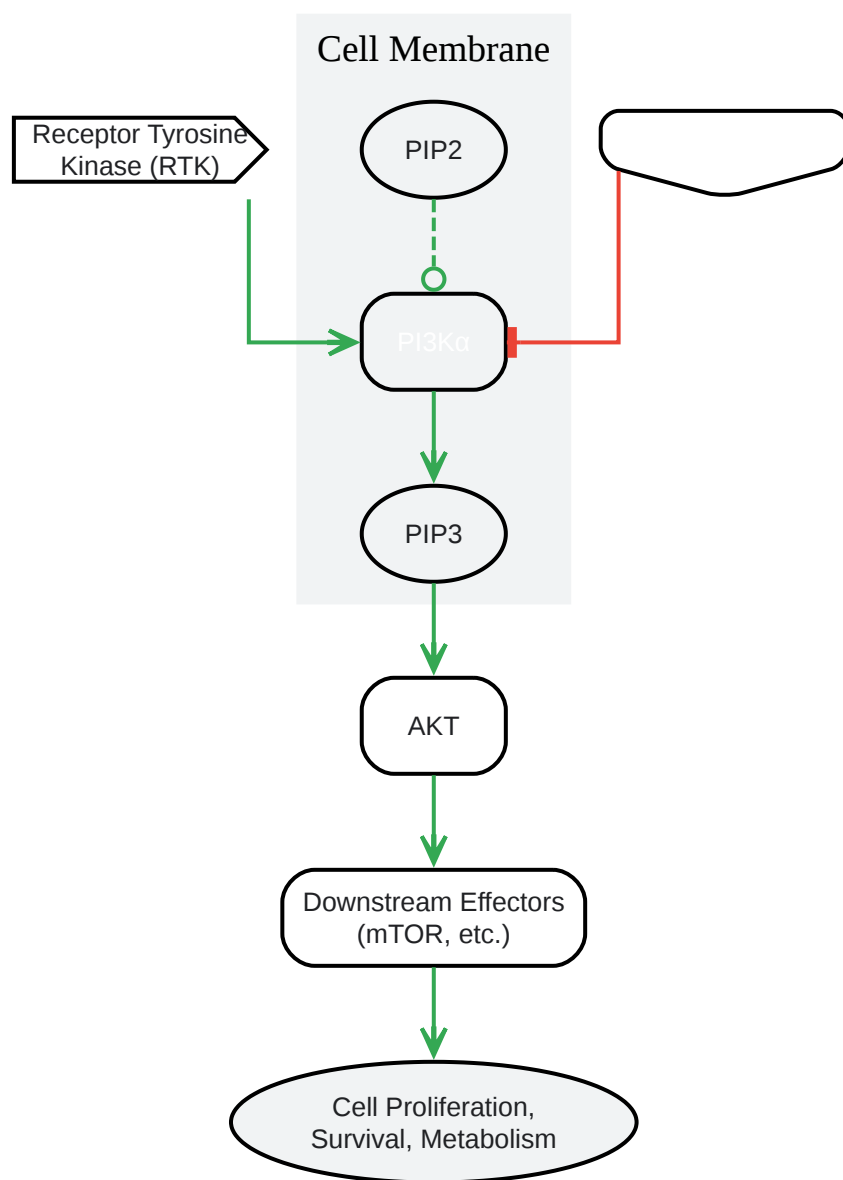
Introduction

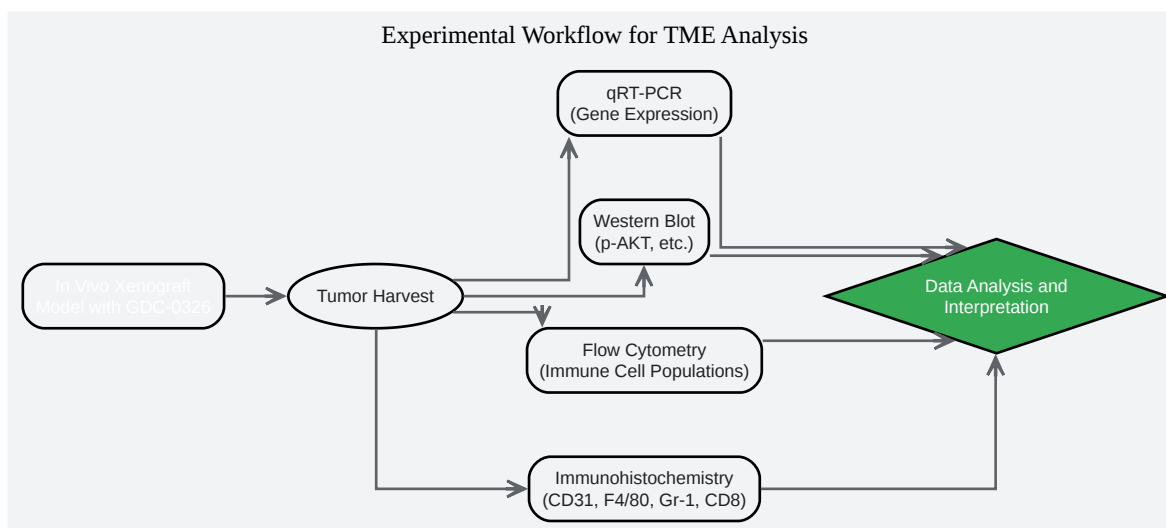
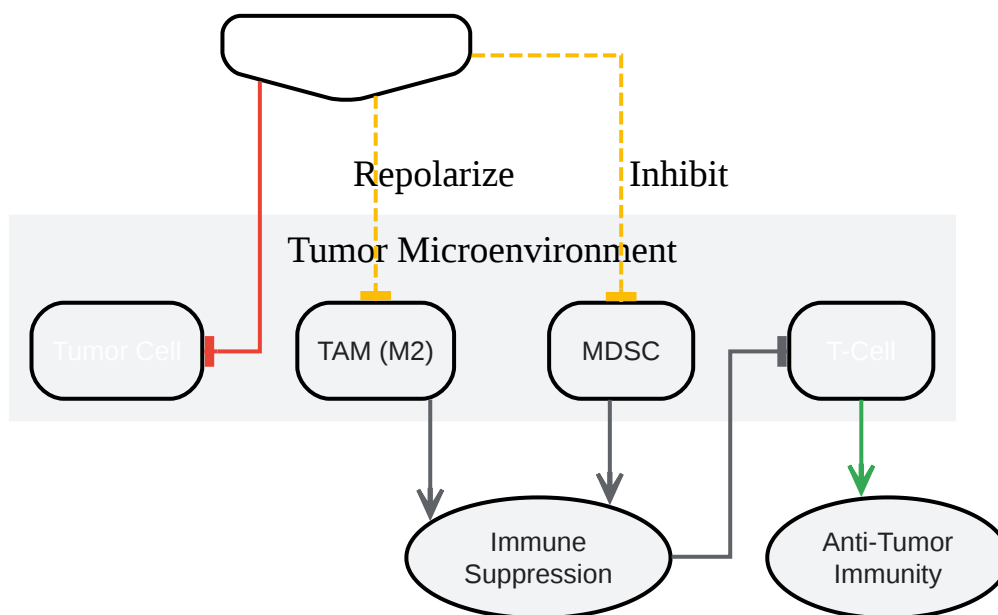
GDC-0326 is a potent and selective small molecule inhibitor of the α -isoform of phosphoinositide 3-kinase (PI3K α). The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancer, playing a critical role in tumor cell growth, proliferation, survival, and metabolism. While the direct effects of PI3K inhibitors on tumor cells are well-documented, their influence on the complex and dynamic tumor microenvironment (TME) is an area of growing interest. The TME, comprising a heterogeneous population of non-malignant cells and the extracellular matrix (ECM), is integral to tumor progression, metastasis, and response to therapy. This technical guide provides a comprehensive overview of the known and potential effects of **GDC-0326** on the TME, drawing on data from **GDC-0326** itself and other closely related PI3K α inhibitors.

Core Mechanism of Action: PI3K α Inhibition

GDC-0326 exerts its therapeutic effect by selectively inhibiting the p110 α catalytic subunit of PI3K. This inhibition blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger. The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the

serine/threonine kinase AKT, which in turn modulates a plethora of cellular processes implicated in cancer.





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